3-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole
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Overview
Description
3-{[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. This particular compound features a carbazole core substituted with a piperazine moiety and a chlorobenzenesulfonyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE typically involves multiple steps, starting with the preparation of the carbazole core. The carbazole core can be synthesized through various methods, including the Fischer indole synthesis and the Buchwald-Hartwig amination. The piperazine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the chlorobenzenesulfonyl group via sulfonylation reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product. Common reagents used in the industrial synthesis include palladium catalysts for coupling reactions and sulfonyl chlorides for sulfonylation .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperazine derivatives .
Scientific Research Applications
3-{[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 3-{[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-carbazole-9-yl) ethyl methacrylate (CzEMA)
- 3,6-bis (trans-1-propenyl)-N phenylcarbazole
- 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles
Uniqueness
3-{[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE stands out due to its unique combination of a carbazole core, piperazine moiety, and chlorobenzenesulfonyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C25H26ClN3O2S |
---|---|
Molecular Weight |
468.0 g/mol |
IUPAC Name |
3-[[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C25H26ClN3O2S/c1-2-29-24-6-4-3-5-22(24)23-17-19(7-12-25(23)29)18-27-13-15-28(16-14-27)32(30,31)21-10-8-20(26)9-11-21/h3-12,17H,2,13-16,18H2,1H3 |
InChI Key |
RZFWPIITEAXLDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C51 |
Origin of Product |
United States |
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